2-[(diphenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
2-[(Diphenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic compound featuring a cyclohepta[b]thiophene core fused with a seven-membered aliphatic ring. Its structure includes a diphenylacetyl group at the 2-amino position and a carboxamide at the 3-position.
The cyclohepta[b]thiophene scaffold is notable for its conformational flexibility, as observed in crystallographic studies (e.g., distorted chair conformations of the cycloheptane ring with r.m.s. deviations of ~0.23 Å) . This flexibility may influence binding interactions in biological systems, such as allosteric inhibition of HIV-1 ribonuclease H or disruption of influenza polymerase subunit interactions .
Properties
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c25-22(27)21-18-14-8-3-9-15-19(18)29-24(21)26-23(28)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,20H,3,8-9,14-15H2,(H2,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZOKTWACFWJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-[(diphenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may utilize large-scale condensation reactions with optimized conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
2-[(diphenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 2-[(diphenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide exhibit significant antitumor properties. A study by the National Cancer Institute (NCI) assessed various derivatives for their antiproliferative effects against multiple cancer cell lines. The results showed promising activity, with certain compounds demonstrating growth inhibition rates suggesting potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can significantly affect its biological activity. Variations in substituents on the thiophene and amide groups have been shown to influence potency and selectivity against cancer cell lines .
Case Studies
- Anticancer Screening : A comprehensive screening conducted by the NCI evaluated a library of compounds including derivatives of this compound. The results indicated that certain modifications led to enhanced cytotoxicity against specific cancer types such as breast and lung cancer .
- Pharmacokinetics : Studies on pharmacokinetic profiles revealed that modifications to the cycloheptathiophene structure can improve solubility and bioavailability. This is crucial for developing effective therapeutic agents as it influences dosage forms and administration routes .
Mechanism of Action
The mechanism of action of 2-[(diphenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application being studied .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Yields for analogous compounds range from 34% to 40%, influenced by steric hindrance (e.g., bulkier diphenylacetyl may reduce yields) .
- The diphenylacetyl group in the target compound may improve lipophilicity, favoring membrane penetration.
Structural and Physicochemical Properties
Biological Activity
2-[(Diphenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound belonging to the thiophene derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse scientific literature.
The molecular formula of this compound is , with a molecular weight of 420.52 g/mol. Its structure features a thiophene ring fused with a cycloheptane moiety and an amide functional group, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may modulate the activity of specific enzymes and receptors involved in cell signaling pathways. The exact mechanisms are still under investigation but may include:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes that play critical roles in cancer cell proliferation.
- Receptor Modulation : It could bind to receptors involved in inflammatory responses, thereby reducing inflammation.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. The following table summarizes some key findings:
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. Key findings are summarized below:
| Study | Model | Dose (mg/kg) | Effect |
|---|---|---|---|
| Carrageenan-induced paw edema | 20 | Significant reduction in edema | |
| LPS-induced inflammation in mice | 10 | Decreased levels of pro-inflammatory cytokines |
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against various bacterial strains. The results indicate promising activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
A notable case study involved the use of this compound in a combination therapy for treating resistant bacterial infections. The combination of this compound with standard antibiotics showed enhanced efficacy against multi-drug resistant strains.
Q & A
Basic Research Questions
Q. What are the synthetic routes and key intermediates for preparing 2-[(diphenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide?
- Methodology : The compound is synthesized via acylation of the primary amine group on the cycloheptathiophene scaffold. For example, Method C (commonly used in related derivatives) involves coupling 2-amino-cycloheptathiophene-3-carboxamide with diphenylacetyl chloride in anhydrous solvents like dichloromethane or THF under nitrogen. Purification typically employs flash chromatography (e.g., chloroform/methanol gradients) or recrystallization (ethanol/water) with yields ranging from 32% to 40% .
- Key intermediates : 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide and diphenylacetyl chloride are critical precursors. NMR spectroscopy (e.g., δ 1.40–1.85 ppm for cycloheptane CH₂ protons) confirms intermediate integrity .
Q. How is the structural characterization of this compound performed?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Cycloheptane protons appear as multiplet signals (δ 1.5–2.7 ppm), while aromatic protons from diphenylacetyl groups resonate at δ 6.8–7.5 ppm. Amide NH protons are observed at δ ~11.2 ppm (D₂O exchangeable) .
- IR spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretching of amide and carboxamide) and ~3300 cm⁻¹ (N-H stretching) confirm functional groups .
Q. What in vitro assays are used for preliminary biological activity screening?
- Antiviral activity : Inhibition of influenza polymerase assembly is tested via fluorescence polarization assays using recombinant PA-PB1 subunits. EC₅₀ values are calculated from dose-response curves .
- Cytotoxicity : HCT-116 (colon carcinoma) cells are treated with the compound for 48–72 hours, and viability is assessed via MTT assays. Selectivity is determined by comparing IC₅₀ values with non-tumor cell lines (e.g., HaCaT) .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding to viral polymerase subunits?
- Molecular docking : Schrödinger Suite or AutoDock Vina is used to model interactions between the compound and conserved residues in influenza PA-PB1 or HIV-1 RNase H active sites. Key interactions include hydrogen bonding with Arg/K residues and π-π stacking with aromatic side chains .
- Quantum chemical calculations : Reaction path searches (e.g., using Gaussian 09) predict optimal substituents for enhanced binding. For example, electron-withdrawing groups on the diphenylacetyl moiety improve interaction with hydrophobic pockets .
Q. How do structural modifications (e.g., ring size, substituents) influence bioactivity?
- Case study : Replacing the cycloheptane ring with cyclopentane (as in compound 32 ) reduces antiviral potency by ~50%, likely due to decreased conformational flexibility. Conversely, adding a 4-aminobenzamido group (compound 27 ) enhances HIV-1 RNase H inhibition (IC₅₀ = 1.2 µM) by improving solubility and target engagement .
- SAR analysis : Systematic substitution of the diphenylacetyl group with fluorinated or methoxy derivatives reveals that para-substitutions (e.g., -NO₂, -NH₂) optimize steric and electronic complementarity with viral targets .
Q. What strategies address discrepancies in biological data across studies?
- Contradiction example : A study reports IC₅₀ = 23.11 µM for HCT-116 cytotoxicity , while another shows no activity (IC₅₀ > 50 µM) in similar cell lines.
- Resolution : Differences may arise from assay conditions (e.g., serum concentration, incubation time) or batch-to-batch compound purity. Validated quality control (HPLC purity ≥95%) and standardized protocols (e.g., CLSI guidelines) are critical for reproducibility .
Q. How is metabolic stability assessed in preclinical studies?
- In vitro assays : Liver microsomes (human/rat) are incubated with the compound, and LC-MS/MS quantifies parent compound degradation over time. Half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated. For this compound, moderate Clᵢₙₜ (~15 mL/min/kg) suggests hepatic extraction may limit oral bioavailability .
- Metabolite identification : High-resolution mass spectrometry (HRMS) detects phase I metabolites (e.g., hydroxylation at cycloheptane) and phase II conjugates (glucuronidation of the carboxamide group) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
